2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by the presence of a nitrothiophene moiety, an amino group, a phenyl ring, and a carbonitrile group
Preparation Methods
The synthesis of 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, an ammonium acetate, and a nitrothiophene derivative under reflux conditions . The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified through recrystallization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrothiophene moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under acidic or basic conditions.
Scientific Research Applications
2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent due to the presence of the nitrothiophene moiety.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with cellular targets. The nitrothiophene moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. Additionally, the compound can inhibit key enzymes by binding to their active sites, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives and nitrothiophene-containing molecules. Compared to these compounds, 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:
- 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile
- 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6-tetrahydroquinoline-3-carbonitrile
Properties
IUPAC Name |
2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c21-11-13-18(16-9-10-17(28-16)24(26)27)19-14(7-4-8-15(19)25)23(20(13)22)12-5-2-1-3-6-12/h1-3,5-6,9-10,18H,4,7-8,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTXNGLBUIXLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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